molecular formula C12H11F3O3 B8597283 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid methyl ester

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid methyl ester

Cat. No. B8597283
M. Wt: 260.21 g/mol
InChI Key: NEQSQOVDUWQWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338947B2

Procedure details

A mixture of methyl 3-bromopropionate (6a, 10.0 g, 60.0 mmol) and sodium iodide (11.2 g, 74.9 mmol) in acetone (60 mL) was stirred for 30 min at room temperature, then heated at reflux for 40 min. The mixture was cooled in an ice/water bath and the white solid was filtered off, rinsing with acetone. The filtrate was evaporated to dryness to provide methyl 3-iodopropionate (12.3 g, 96%) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 3.73 (s, 3H), 3.33 (t, J=7.2 Hz, 2H), 2.99 (t, J=7.2 Hz, 2H). (39b) To a 250-mL three-neck round-bottomed flask equipped with a thermometer, condenser, and nitrogen inlet was added Zn—Cu couple (3.41 g, 52.1 mmol). A solution of methyl 3-iodopropionate (7.27 g, 34.0 mmol) in benzene (67.7 mL) and DMA (4.5 mL) was added over 5 min and the mixture was stirred at room temperature for 1 h, then heated at 60° C. for 5 h. A mixture of Pd(PPh3)4 (1.05 g, 0.906 mmol) in benzene (22.7 mL) was added to the reaction and stirred at 60° C. for 5 min. The mixture was then removed from heat and 3-(trifluoromethyl)benzoyl chloride (3.4 mL, 23 mmol) in benzene (11.3 mL) was added immediately. After stirring for 2 h, the mixture was diluted with EtOAc, washed with 1 M HCl (3×200 mL), NaHCO3 (2×200 mL) and brine (1×200 mL), dried over Na2SO4, filtered, and evaporated. The crude material was purified by CombiFlash chromatography (silica, 0-70% ether/hexanes) to give 4-oxo-4-(3-trifluoromethylphenyl)butyric acid methyl ester (5.35 g, 91%) as an orange oil: 1H NMR (300 MHz CDCl3) δ 8.24 (s, 1H), 8.17 (d, J=7.8 Hz, 1H), 7.84 (d, J=7.8 Hz, 1H), 7.63 (t, J=7.8 Hz, 1H), 3.72 (s, 3H), 3.35 (t, J=6.5 Hz, 2H), 2.81 (t, J=6.5 Hz, 2H); 19F NMR (282 MHz, CDCl3) δ −63.3; ESI MS m/z 261 [C12H11F3O3+H]+. (39c) A solution of 4-oxo-4-(3-trifluoromethylphenyl)butyric acid methyl ester (2.47 g, 9.50 mmol), trimethylorthoformate (4.8 mL), p-TsOH (181 mg, 0.95 mmol) and ethylene glycol (7.3 mL) was heated at 50° C. for 3 h. The mixture was diluted with EtOAc (500 mL), washed with saturated NaHCO3 (3×200 mL), water (2×200 mL), and brine (150 mL), dried over Na2SO4, filtered and evaporated to give a mixture of esters. The mixture was stirred in MeOH (25 mL) with NaOMe (400 mg) at room temperature for 6 h. The reaction was quenched with saturated NH4Cl and the methanol was removed by evaporation. The residue was dissolved in EtOAc, washed with saturated NH4Cl (2×200 mL), water (2×200 mL) and brine (200 mL), dried over Na2SO4, and evaporated to give 3-[2-(3-trifluoromethylphenyl)-[1,3]dioxolan-2-yl]propionic acid methyl ester (2.71 g, 94%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.73 (s, 1H), 7.65 (d, J=7.7 Hz, 1H), 7.56 (d, J=7.7 Hz, 1H), 7.47 (t, J=7.7 Hz, 1H), 4.10-3.99 (m, 2H), 3.80-3.70 (m, 2H), 3.65 (s, 3H), 2.44 (t, J=7.8 Hz, 2H), 2.24 (t, J=7.8 Hz, 2H); 19F NMR (282 MHz, CDCl3) δ −62.9; ESI MS m/z 305 [C14H15F3O4+H]+. (39d) Diisopropylamine (1.74 mL, 12.5 mmol) was dissolved in THF (6.2 mL) under a nitrogen atmosphere and cooled to −78° C. A solution of n-BuLi (2.5 M in hexanes, 5.3 mL) was added dropwise, keeping the temperature below −67° C. The reaction was warmed to −15° C. for 15 min, then cooled back down to −78° C. A solution of 3-[2-(3-trifluoromethylphenyl)-[1,3]dioxolan-2-yl]propionic acid methyl ester (2.71 g, 8.90 mmol) in THF (1.5 mL) was added and the mixture was stirred for 40 min. Allyl bromide (0.92 mL, 11 mmol) and HMPA (0.46 mL, 2.7 mmol) were added simultan-eously and the reaction was stirred at room temperature overnight. The mixture was diluted with EtOAc (400 mL), washed with saturated NH4Cl (3×150 mL), water (2×150 mL), and brine (200 mL), dried over Na2SO4, filtered, and evaporated. The residue was purified by CombiFlash chromatography (silica, 0-40% ether/heptane) to give 2-[2-(3-trifluoromethylphenyl)-[1,3]dioxolan-2-ylmethyl]pent-4-enoic acid methyl ester (1.82 g, 59%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.73 (s, 1H), 7.64 (d, J=7.7 Hz, 1H), 7.56 (d, J=7.7 Hz, 1H), 7.46 (t, J=7.7 Hz, 1H), 5.80-5.61 (m, 1H), 5.10-4.97 (m, 2H), 4.10-3.90 (m, 2H), 3.80-3.60 (m, 5H), 2.83-2.68 (m, 1H), 2.50-2.13 (m, 3H), 1.97 (dd, J=14.7, 2.7 Hz, 1H); 19F NMR (282 MHz, CDCl3) δ −62.9; ESI MS m/z 345 [C17H19F3O4+H]+. (39e) A solution of 2-[2-(3-trifluoromethylphenyl)-[1,3]dioxolan-2-ylmethyl]pent-4-enoic acid methyl ester (1.82 g, 5.29 mmol) in CH2Cl2 (250 mL) was cooled to −78° C. and ozone was bubbled into the solution until a light blue solution was obtained. The solution was degassed with nitrogen, then dimethylsulfide (4 mL) was added dropwise. The mixture was stirred overnight at room temperature, then heated at reflux for 24 h. The reaction was diluted with CH2Cl2 (500 mL), washed with 1 M HCl (3×150 mL) and brine (200 mL), dried over Na2SO4, filtered, and evaporated. The residue was purified by CombiFlash chromatography (silica, 0-50% ether/hexanes) to give aldehyde 4-oxo-2-[2-(3-trifluoromethylphenyl)-[1,3]dioxolan-2-ylmethyl]butyric acid methyl ester (1.41 g, 77%) as a yellow oil: 1H NMR (300 MHz, CDCl3) δ 9.74 (s, 1H), 7.72 (s, 1H), 7.63 (d, J=7.7 Hz, 1H), 7.57 (d, J=7.7 Hz, 1H), 7.47 (t, J=7.7 Hz, 1H), 4.12-3.95 (m, 2H), 3.83-3.64 (m, 5H), 3.27-3.13 (m, 1H), 2.98-2.70 (m, 2H), 2.40 (dd, J=14.8, 7.2 Hz, 1H), 2.04 (dd, J=14.8, 5.5 Hz, lH); 19F NMR (282 MHz, CDCl3) δ −62.9. (39f) A mixture of (1S*,2R*,4R*)-4-azido-2-benzenesulfonylmethyl-cyclohexylamine (see 37c) (676 mg, 2.30 mmol) and 4-oxo-2-[2-(3-trifluoromethylphenyl)-[1,3]dioxolan-2-ylmethyl]butyric acid methyl ester (794 mg, 2.30 mmol) in 1,2-dichloroethane (46 mL) was stirred at room temperature overnight. The solvent was removed under vacuum, then the residue was dissolved in MeOH (35 mL) and cooled to 0° C. Sodium borohydride (872 mg, 23.0 mmol) was added in one portion and the mixture was stirred for 4 h. The reaction was diluted with EtOAc (500 mL), washed with saturated NaHCO3 (3×150 mL) and brine (200 mL), dried over Na2SO4, filtered, and evaporated. The residue was purified by CombiFlash chromatography (silica, 0-100% ether/hexanes) to give a mixture of diastereomers methyl 4-((1S*,2R*,4R*)-4-azido-2-(phenylsulfonylmethyl)cyclohexylamino)-2-((2-(3-(trifluoromethyl)phenyl)-1,3-dioxolan-2-yl)methyl)butanoate (1.04 g, 70%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 8.00-7.88 (m, 2H), 7.75-7.52 (m, 6H), 7.51-7.41 (m, 1H), 4.17-3.88 (m, 2H), 3.80-3.60 (m, 5H), 3.59-3.48 (m, 1H), 3.45-3.30 (m, 1H), 3.10-2.98 (m, 1H), 2.85-2.55 (m, 3H), 2.50-2.20 (m, 3H), 2.00-1.30 (m, 9H); 19F NMR (282 MHz, CDCl3) δ −62.9, −β 8; ESI MS m/z 625 [C29H35F3N4O6S+H]+. (39 g) A stirred mixture of diastereomers 39f (1.04 g, 1.66 mmol) and NaOMe (90 mg, 1.66 mg) in MeOH (20 mL) was heated at reflux for 4 d. The solvent was removed under vacuum and the residue was dissolved in EtOAc (350 mL). The organic mixture was washed with saturated NH4Cl (3×100 mL), water (200 mL), and brine (200 mL), dried over Na2SO4, filtered, and evaporated. The crude material was purified by CombiFlash chromatography followed by preparative TLC to give (S*)-1-((1S*,2R*,4R*)-4-azido-2-(phenylsulfonylmethyl)cyclohexyl)-3-((2-(3-(trifluoromethyl)phenyl)-1,3-dioxolan-2-yl)methyl)pyrrolidin-2-one (39 g-a, 359 mg, 36%) and (R*)-1-((1S*,2R*,4R*)-4-azido-2-(phenylsulfonylmethyl)cyclohexyl)-3-((2-(3-(trifluoromethyl)phenyl)-1,3-dioxolan-2-yl)methyl)pyrrolidin-2-one (39 g-b, 322 mg, 33%) as white solids.
[Compound]
Name
( 39b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step Two
Quantity
1.05 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.27 g
Type
reactant
Reaction Step Four
Quantity
67.7 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Four
Quantity
3.4 mL
Type
reactant
Reaction Step Five
Quantity
11.3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].[F:8][C:9]([F:20])([F:19])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14]>C1C=CC=CC=1.CC(N(C)C)=O.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][O:6][C:4](=[O:5])[CH2:3][CH2:2][C:13](=[O:14])[C:12]1[CH:16]=[CH:17][CH:18]=[C:10]([C:9]([F:8])([F:19])[F:20])[CH:11]=1 |^1:42,44,63,82|

Inputs

Step One
Name
( 39b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
22.7 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
1.05 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7.27 g
Type
reactant
Smiles
ICCC(=O)OC
Name
Quantity
67.7 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
4.5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Five
Name
Quantity
3.4 mL
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
11.3 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
was added to the reaction
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The mixture was then removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with 1 M HCl (3×200 mL), NaHCO3 (2×200 mL) and brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by CombiFlash chromatography (silica, 0-70% ether/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CCC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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